Acenaphtho[5,6-cd]pyran-1,3-dione
Description
Acenaphtho[5,6-cd]pyran-1,3-dione is a polycyclic aromatic compound characterized by a fused acenaphthene core integrated with a pyran-dione moiety. For example, 6,7-dihydrothis compound (a reduced derivative) is a precursor in synthesizing thiadiazine-containing polycyclic systems . The compound’s fused aromatic system likely confers stability and electronic properties suitable for applications in materials science or medicinal chemistry, though further experimental validation is required.
Properties
CAS No. |
21973-76-2 |
|---|---|
Molecular Formula |
C14H6O3 |
Molecular Weight |
222.19 g/mol |
IUPAC Name |
6-oxatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10,12-hexaene-5,7-dione |
InChI |
InChI=1S/C14H6O3/c15-13-9-5-3-7-1-2-8-4-6-10(14(16)17-13)12(9)11(7)8/h1-6H |
InChI Key |
RXWWWTIAYIDYLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC=C3C4=C(C=CC1=C24)C(=O)OC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acenaphtho[5,6-cd]pyran-1,3-dione typically involves multicomponent reactions. One common method is the oxidation of acenaphthene using various oxidizing agents . Another approach involves the Friedel-Crafts reaction of naphthalene derivatives with oxalyl chloride . These methods are known for their efficiency and high yields.
Industrial Production Methods
The use of multicomponent reactions in industrial settings is advantageous due to their atom economy and reduced number of steps, which simplifies purification processes .
Chemical Reactions Analysis
Types of Reactions
Acenaphtho[5,6-cd]pyran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted this compound compounds .
Scientific Research Applications
Acenaphtho[5,6-cd]pyran-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of Acenaphtho[5,6-cd]pyran-1,3-dione involves its interaction with various molecular targets and pathways. The compound’s pharmacological effects are attributed to its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells . Additionally, its anti-inflammatory properties are linked to the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Key Differences :
- Structure : Contains a saturated pyran ring (dihydro form), reducing aromaticity compared to the fully unsaturated parent compound.
- Synthesis : Prepared via DDQ-mediated oxidation of its thiadiazine derivative, highlighting its role as a synthetic intermediate .
- Applications : Classified as a controlled product with a short shelf life, suggesting sensitivity to degradation or regulatory restrictions .
Acenaphtho[5,6-cd][1,2,6]thiadiazine 33
Key Differences :
- Structure : Replaces the pyran-dione ring with a 1,2,6-thiadiazine ring, introducing sulfur and nitrogen heteroatoms.
- Synthesis : Derived from 6,7-dihydrothis compound via oxidation, demonstrating modularity in polycyclic system construction .
Acenaphtho(1,2-b)quinoxaline
Key Differences :
- Structure: Features a quinoxaline ring fused to acenaphthene, differing in heteroatom placement (two nitrogen atoms vs. oxygen in pyran-dione).
- Applications : Likely used in organic electronics due to extended π-conjugation.
6-Nitro-1H,3H-naphtho[1,8-cd]pyran-1,3-dione
Key Differences :
- Structure : Incorporates a nitro group and a naphthalene core instead of acenaphthene, altering solubility and reactivity.
- Synthesis : Marketed as a specialty chemical with applications in dye synthesis or as a nitration substrate .
- Properties : Higher polarity due to the nitro group, as reflected in its XLogP3 (estimated ~2.5–3.0).
3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione
Key Differences :
- Structure : Includes a dimethyl-substituted dihydropyran ring, enhancing steric bulk and hydrophobicity (XLogP3 = 2.2) .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Core Structure | Heteroatoms | Molecular Formula | XLogP3 | Key Applications |
|---|---|---|---|---|---|
| This compound | Acenaphthene + pyran | O | C₁₅H₈O₃ | ~3.0* | Materials chemistry |
| 6,7-Dihydrothis compound | Dihydropyran | O | C₁₅H₁₀O₃ | ~2.5* | Synthetic intermediate |
| Acenaphtho(1,2-b)quinoxaline | Acenaphthene + quinoxaline | N | C₁₈H₁₀N₂ | ~3.8* | Organic electronics |
| 6-Nitro-naphtho[1,8-cd]pyran-1,3-dione | Naphthalene + pyran | O, NO₂ | C₁₃H₅NO₅ | ~2.7 | Dye synthesis |
| 3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione | Naphthalene + dihydropyran | O | C₁₅H₁₄O₃ | 2.2 | Medicinal chemistry |
*Estimated based on structural analogs.
Research Findings and Implications
- Synthetic Flexibility : The dihydro derivative of this compound serves as a versatile precursor for heterocyclic systems like thiadiazines, emphasizing its utility in modular synthesis .
- Structure-Activity Relationships (SAR) : Substituents on the pyran-dione scaffold (e.g., nitro groups, dimethyl moieties) significantly alter physicochemical properties and biological activity. For instance, nitro groups enhance electrophilicity, while dimethyl groups increase lipophilicity .
- Regulatory Considerations : Controlled handling requirements for the dihydro derivative suggest instability or reactivity under standard conditions, necessitating specialized storage and transport protocols .
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